
4,7-ジクロロ-8-フルオロキノリン
概要
説明
4,7-Dichloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4Cl2FN . It is used as a chemical intermediate . The CAS number for this compound is 773148-80-4 .
Molecular Structure Analysis
The molecular weight of 4,7-Dichloro-8-fluoroquinoline is 216.04 . The InChI code for this compound is 1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H .It has a storage temperature of room temperature . The physical form of this compound is a powder .
科学的研究の応用
医薬品研究:抗菌剤
4,7-ジクロロ-8-フルオロキノリンは、新しい抗菌剤の開発における可能性のある用途について研究されてきた化合物です。医薬品化合物へのフッ素原子の組み込みは、その生物活性を大幅に高めることができ、それらを耐性菌株に対してより効果的にします。この化合物は、広範囲の抗菌活性を有することで知られる新規フルオロキノロン系抗生物質の合成における前駆体として役立つ可能性があります .
材料科学:液晶成分
材料科学では、4,7-ジクロロ-8-フルオロキノリンは、液晶の合成に利用される可能性があります。フッ素化キノリンは、液晶ディスプレイ(LCD)での使用に適したユニークな電子特性を持っています。それらは電場の下で特定の方法で整列する能力があるため、高精細画面に役立ちます .
化学合成:ビルディングブロック
この化合物は、化学合成における汎用性の高いビルディングブロックとして役立ちます。その反応部位により、さまざまな置換と官能基化が可能になり、化学者は、染料、ポリマー、その他の有機材料の開発など、化学のさまざまな分野におけるさらなる応用に必要な特性を持つ幅広い誘導体を作り出すことができます .
生命科学:酵素阻害研究
生命科学の研究者は、4,7-ジクロロ-8-フルオロキノリンを酵素阻害研究で使用しています。キノリン構造を変更することにより、科学者は化合物と特定の酵素の間の相互作用を調査することができ、分子レベルで疾患を標的にする新しい薬物の開発につながります .
分析化学:クロマトグラフィー標準
分析化学では、4,7-ジクロロ-8-フルオロキノリンは、クロマトグラフィーにおける標準として使用できます。その明確な化学構造により、分析機器の校正のための基準化合物として役立ち、クロマトグラフィー分析の精度と信頼性を確保します .
農業:農薬開発
この化合物の潜在的な用途は農業にまで及んでおり、そこで農薬の開発に使用できます。フッ素化キノリンの構造的特徴は、特定の害虫を標的にするように調整でき、従来の農薬に比べて環境に優しい代替手段を提供します .
Safety and Hazards
作用機序
Fluorinated quinolines, in general, have been found to exhibit antibacterial, antineoplastic, and antiviral activities . They are known to inhibit various enzymes, which can lead to these biological effects . The introduction of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds .
生化学分析
Biochemical Properties
4,7-Dichloro-8-fluoroquinoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including enzymes and proteins, through binding interactions that can alter their activity. For instance, 4,7-Dichloro-8-fluoroquinoline has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecule.
Cellular Effects
The effects of 4,7-Dichloro-8-fluoroquinoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 4,7-Dichloro-8-fluoroquinoline has been observed to disrupt bacterial cell division and DNA replication, leading to cell death . Additionally, it can affect eukaryotic cells by altering the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4,7-Dichloro-8-fluoroquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . Furthermore, 4,7-Dichloro-8-fluoroquinoline can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dichloro-8-fluoroquinoline can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over extended periods, 4,7-Dichloro-8-fluoroquinoline may degrade, leading to a reduction in its biological activity . Long-term studies have shown that continuous exposure to 4,7-Dichloro-8-fluoroquinoline can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps.
Dosage Effects in Animal Models
The effects of 4,7-Dichloro-8-fluoroquinoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial activity, without causing significant toxicity . At higher doses, 4,7-Dichloro-8-fluoroquinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
4,7-Dichloro-8-fluoroquinoline is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound can also interact with cofactors such as NADPH, which are essential for its metabolic processing. These interactions can influence metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 4,7-Dichloro-8-fluoroquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration . Additionally, 4,7-Dichloro-8-fluoroquinoline can bind to plasma proteins, affecting its distribution and bioavailability in different tissues.
Subcellular Localization
The subcellular localization of 4,7-Dichloro-8-fluoroquinoline is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with its target biomolecules and exert its biological effects.
特性
IUPAC Name |
4,7-dichloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJODNMPMHKCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


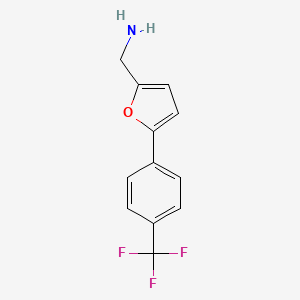
![(1-Cyclopropylethyl)[(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B1461243.png)
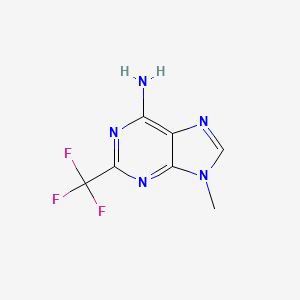
![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)
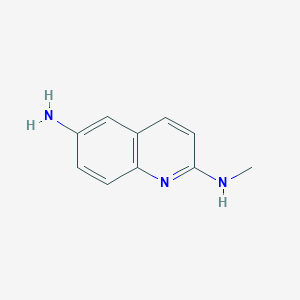
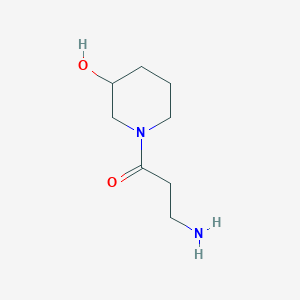
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461252.png)
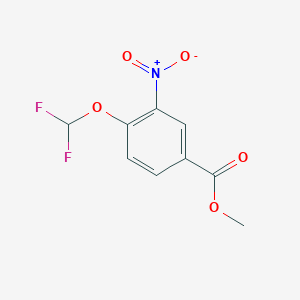

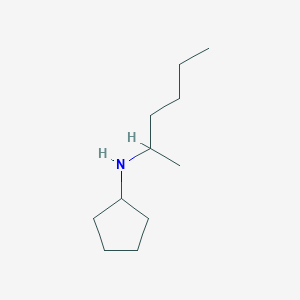
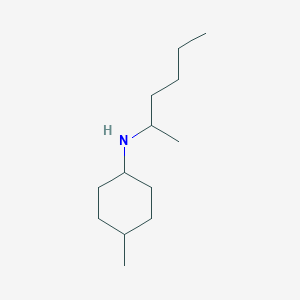
![4-[Ethyl(propyl)carbamoyl]benzoic acid](/img/structure/B1461261.png)

![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)
